molecular formula C13H11NO B1629422 5-(o-Tolyl)nicotinaldehyde CAS No. 887973-89-9

5-(o-Tolyl)nicotinaldehyde

Cat. No.: B1629422
CAS No.: 887973-89-9
M. Wt: 197.23 g/mol
InChI Key: STPWPRJGLDAHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(o-Tolyl)nicotinaldehyde (CAS 875777-37-0) is a nicotinaldehyde derivative where the pyridine ring is functionalized with an ortho-tolyl group. This structure makes it a valuable chemical building block in medicinal chemistry research, particularly for the synthesis of more complex heterocyclic compounds. The aldehyde group is a versatile handle for reactions such as condensations to form hydrazides or other pharmaceutically relevant structures. As a derivative of nicotinaldehyde , this compound is related to a scaffold identified as a novel precursor in nicotinamide adenine dinucleotide (NAD) biosynthesis. Research on nicotinaldehyde has shown it can act as an NAD precursor in human leukemia cells via the Preiss-Handler pathway, replenishing intracellular NAD levels and modulating the efficacy of NAD-lowering anti-cancer agents . While the specific biological profile of this compound is not fully documented, its structural features make it a compound of interest for researchers exploring NAD metabolism and developing novel therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-4-2-3-5-13(10)12-6-11(9-15)7-14-8-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPWPRJGLDAHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646996
Record name 5-(2-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-89-9
Record name 5-(2-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Research Findings

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) C5 Position

The creation of the aryl-pyridine bond at the C5 position is a foundational step in the synthesis of this compound. This is predominantly achieved through cross-coupling reactions, with both transition-metal-catalyzed and emerging metal-free methods being relevant.

Transition Metal-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is a versatile and widely used method for this purpose due to its mild conditions and tolerance of various functional groups. beilstein-journals.org

The Suzuki-Miyaura coupling is a powerful technique for the arylation of heterocyclic rings. rsc.org The general mechanism involves three primary steps: the oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the aryl group from an organoboron compound to the palladium(II) complex, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

In the context of synthesizing precursors for 5-arylnicotinaldehydes, this reaction typically involves coupling a 5-halopyridine derivative with an appropriate arylboronic acid. google.com For the synthesis of the specific o-tolyl derivative, this would involve reacting a compound like 5-bromonicotinic acid or its derivatives with o-tolylboronic acid. A patent for the preparation of nicotinaldehydes describes a Suzuki coupling to produce 5-(4-fluorophenyl)pyridine-3-carboxylic acid by reacting 5-bromonicotinic acid with p-fluorobenzeneboronic acid. google.com The patent further notes that o-tolyl is a preferred substituent, indicating the applicability of this method. google.com Another example provided in the same patent involves the direct coupling of 5-bromonicotinic acid morpholinamide with p-fluorobenzeneboronic acid, demonstrating that the coupling can be performed on a substrate that is already elaborated for the subsequent reduction step. google.com

Table 1: Typical Components for Suzuki-Miyaura Synthesis of 5-Aryl Nicotinic Acid Precursors google.com

Component Example Role
Pyridine Substrate 5-Bromonicotinic acid morpholinamide Provides the pyridine core with a leaving group at C5.
Arylating Agent o-Tolylboronic acid Source of the o-tolyl group.
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd[P(Ph)₃]₄) Facilitates the cross-coupling reaction.
Base Sodium carbonate (Na₂CO₃) Activates the organoboron compound for transmetalation.

| Solvent System | Tetrahydrofuran (THF) and Water | Dissolves reactants and facilitates the reaction. |

Metal-Free Arylation Methodologies for Heterocyclic Scaffolds

While transition-metal catalysis is dominant, the development of metal-free arylation methods is an area of growing interest to avoid potential metal contamination in final products. Direct C-H functionalization of pyridines is challenging due to the electronic properties of the ring, with C3/C5 functionalization being particularly difficult to achieve selectively. researchgate.net

Recent strategies have explored novel ways to activate the pyridine ring. One approach involves the formation of Zincke intermediates. researchgate.net In this method, the pyridine is ring-opened to an azahexatriene species, which can then undergo a metal-free arylation with a diaryliodonium salt that selectively targets the meta-position (C3/C5) before re-cyclization. researchgate.net Another innovative metal-free approach uses amino-linked nitrogen heterocyclic carbenes (amino-NHCs) to mediate the direct C-H functionalization of pyridine with aryl groups. rsc.org These methods represent the frontier of pyridine functionalization and could potentially be applied to the synthesis of 5-aryl pyridines, although they are less established than classical cross-coupling techniques. researchgate.netrsc.org

Functional Group Interconversion Routes to the Aldehyde Moiety

Once the 5-arylpyridine scaffold is in place, the next critical transformation is the generation of the aldehyde group at the C3 position. Aldehydes are an unstable oxidation state between alcohols and carboxylic acids, making their selective formation challenging. google.com

Selective Reduction of Nicotinic Acid Derivatives and Precursors

The direct reduction of a carboxylic acid to an aldehyde is a difficult transformation, often requiring specific reagents and conditions to prevent over-reduction to the corresponding alcohol. nih.govrsc.org In the synthesis of arylnicotinaldehydes, a common precursor is the corresponding 5-arylnicotinic acid. While methods like catalytic hydrogenation of these acids exist, they can suffer from side reactions, including reduction of the pyridine ring. google.com

A particularly effective and industrially viable method for the selective synthesis of nicotinaldehydes involves the reduction of nicotinic acid morpholinamides. google.comjustia.com This process has been patented and presents several advantages over other reduction methods. justia.comgoogle.com The strategy involves first converting the 5-arylnicotinic acid into its morpholinamide derivative. This amide then serves as a stable precursor for a highly selective reduction. google.com

The reduction is typically carried out using lithium alkoxyaluminium hydrides, such as lithium triethoxyaluminium hydride (LiAlH(OEt)₃), at room temperature and atmospheric pressure. google.com These mild conditions are a significant advantage, avoiding the need for cooling to prevent over-reduction. google.com The morpholinamide group is believed to stabilize the intermediate, allowing the reaction to stop cleanly at the aldehyde stage with high selectivity and in nearly quantitative yields. This method successfully avoids common side reactions like the formation of alcohols or the reduction of the dihydropyridine (B1217469) ring. google.com

Table 2: Key Features of the Nicotinic Acid Morpholinamide Reduction Method google.com

Feature Description Advantage
Starting Material Nicotinic acid morpholinamide A stable, previously unknown aldehyde precursor. google.com
Reducing Agent Lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)₃) Provides high selectivity for the aldehyde.
Temperature Room Temperature Avoids cryogenic conditions often needed to limit over-reduction. google.com
Pressure Atmospheric Pressure Simplifies industrial scale-up.
Yield Virtually quantitative Highly efficient conversion to the desired aldehyde.

| Selectivity | High | Minimizes side reactions like reduction to alcohol or dihydropyridine. google.com |

Application of Specific Reducing Agents (e.g., Lithium Aluminum Hydride, Triethoxylithium Aluminum Hydride)

The reduction of nicotinic acid derivatives, such as esters and amides, is a common method for preparing nicotinaldehydes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters and carboxylic acids to primary alcohols. wikipedia.orgmasterorganicchemistry.com However, its high reactivity often leads to the over-reduction of the initially formed aldehyde to the corresponding alcohol, making it challenging to isolate the aldehyde in good yield. ucalgary.cachemistrysteps.com

To control the reduction at the aldehyde stage, modified and less reactive hydride reagents are employed. Triethoxylithium aluminum hydride, LiAlH(OEt)₃, is one such reagent. The reduction of nicotinamides using triethoxylithium aluminum hydride has been described as a viable method for producing nicotinaldehydes. google.com This reagent is more sterically hindered and less reactive than LiAlH₄, which allows for the selective reduction of a nitrile or ester to an aldehyde with a reduced risk of over-reduction to the alcohol. ic.ac.ukumn.edu The reaction is typically performed at low temperatures to enhance selectivity. google.comgoogle.com For instance, the reduction of nicotinic acid morpholinamides to the corresponding nicotinaldehydes has been reported. google.com

Another approach to aldehyde synthesis from esters involves the use of diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.com When used at low temperatures (e.g., -78 °C), DIBAL-H can effectively reduce esters to aldehydes, preventing the subsequent reduction to the alcohol. chemistrysteps.commasterorganicchemistry.com

PrecursorReducing AgentProductKey Considerations
Nicotinic Acid EsterLiAlH₄Primary AlcoholStrong reducing agent, often leads to over-reduction. wikipedia.orgucalgary.ca
Nicotinic Acid Ester/AmideLiAlH(OEt)₃NicotinaldehydeMilder reagent, allows for stopping the reduction at the aldehyde stage. google.com
Nicotinic Acid EsterDIBAL-HNicotinaldehydeEffective at low temperatures to prevent over-reduction. chemistrysteps.commasterorganicchemistry.com

Considerations for Minimizing Over-reduction and Side Reactions in Aldehyde Synthesis

A primary challenge in the synthesis of aldehydes via the reduction of carboxylic acid derivatives is preventing over-reduction to the corresponding alcohol. acs.org This is because the aldehyde intermediate is generally more reactive than the starting ester or amide. ucalgary.cachemistrysteps.com

Several strategies are employed to minimize this side reaction:

Use of Sterically Hindered Hydride Reagents: Reagents like diisobutylaluminum hydride (DIBAL-H) and lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) are bulky, which can help to stop the reduction at the aldehyde stage. umn.edumasterorganicchemistry.com

Low Reaction Temperatures: Performing the reduction at low temperatures, often -78 °C (the temperature of a dry ice/acetone (B3395972) bath), is crucial. google.commasterorganicchemistry.com At these temperatures, the tetrahedral intermediate formed upon the first hydride addition is more stable and less prone to immediate further reduction.

Inverse Addition: Slowly adding the reducing agent to the ester solution (inverse addition) ensures that the hydride is never in excess, which can help to selectively form the aldehyde. ic.ac.uk

Choice of Substrate: The structure of the starting material can influence the reaction outcome. For example, the reduction of Weinreb amides can provide aldehydes because the resulting tetrahedral intermediate is stabilized by chelation, preventing elimination and further reduction. masterorganicchemistry.com Similarly, using nicotinic acid morpholinamides has been shown to be effective for the synthesis of nicotinaldehydes. google.com

Besides over-reduction, other side reactions to consider during the workup phase include the condensation of aldehydes in alkaline conditions and acetal (B89532) formation in acidic conditions. google.com

Novel Synthetic Routes to Substituted Nicotinaldehydes

Beyond traditional reduction methods, several innovative strategies have been developed for the synthesis of functionalized nicotinaldehydes.

Superoxide (B77818) Radical Anion Triggered Degenerate Ring Transformation Strategies for C2-Arylated Nicotinaldehydes

A novel and efficient method for synthesizing C2-arylated nicotinaldehydes involves a superoxide radical anion (O₂•⁻) triggered degenerate ring transformation (DRT) of N-benzylpyridinium salts. chinesechemsoc.orgchinesechemsoc.org This strategy leverages the increased electrophilicity of the pyridine ring upon N-benzylation to facilitate a ring-opening and subsequent 6π-electrocyclization and aromatization sequence. chinesechemsoc.orgchinesechemsoc.org

This process results in the reconstruction of the pyridine core with the selective installation of an aryl group at the C2 position and a formyl group at the C3 position. chinesechemsoc.org The superoxide radical anions are generated in situ from atmospheric oxygen under Cu(I)/4-dimethylaminopyridine (DMAP) conditions, with PhBpin acting as an oxygen-atom abstraction reagent, which is critical for the reaction's high efficiency. chinesechemsoc.orgchinesechemsoc.org This method provides an atom-economical route to a variety of C2-arylated nicotinaldehydes under mild conditions. chinesechemsoc.org

Friedlander Synthesis Approaches Involving Nicotinaldehyde Precursors

The Friedländer synthesis is a well-established reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone) to form a quinoline (B57606). wikipedia.orgnih.gov This methodology can be extended to nicotinaldehyde precursors to generate aza-analogs of polycyclic aromatic compounds.

For example, the reaction of 2-amino-nicotinaldehyde with 1,4-cyclohexanedione (B43130) under basic conditions yields tetra-aza-pentacene derivatives. lookchem.com These compounds are of interest for their potential applications in optoelectronic devices. lookchem.com The reaction can produce both linear and bent isomers, and the solubility of the products can be enhanced by using substituted nicotinaldehyde precursors. lookchem.com The reaction mechanism typically proceeds through the formation of an imine intermediate followed by intramolecular cyclization and dehydration. nih.gov The use of various catalysts, including acids, bases, and Lewis acids, can influence the reaction's efficiency and outcome. wikipedia.org More recent developments have focused on amine catalysts, such as pyrrolidine (B122466) derivatives, to achieve high regioselectivity in the synthesis of 2-substituted quinolines and 1,8-naphthyridines. organic-chemistry.org

Utilization of Baylis-Hillman Adducts in Nicotinaldehyde Derivatization

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org The resulting products, known as Baylis-Hillman adducts, are highly functionalized allylic alcohols that serve as versatile intermediates in organic synthesis. wikipedia.orgnih.gov

Nicotinaldehydes can be used as the aldehyde component in this reaction. The adducts formed from nicotinaldehydes can then be subjected to further transformations to create diverse heterocyclic structures. researchgate.net For instance, Baylis-Hillman adducts derived from o-nitrobenzaldehydes (a related aromatic aldehyde) can undergo reductive cyclization to form quinoline derivatives. core.ac.uk This approach, involving the catalytic hydrogenation of the adducts, provides a pathway to various substituted quinolines. core.ac.uk The dense functionality of the Baylis-Hillman adducts allows for a wide range of derivatizations, making them valuable building blocks in the synthesis of complex molecules. wikipedia.orgresearchgate.net

Reactivity and Derivatization of 5 O Tolyl Nicotinaldehyde

Chemical Transformations of the Aldehyde Group

The aldehyde group is a key site for reactivity in 5-(o-Tolyl)nicotinaldehyde, participating readily in condensation and cyclization reactions. These transformations leverage the electrophilic nature of the aldehyde carbon, making it a target for nucleophilic attack.

Condensation Reactions: Schiff Base Formation with Primary Amines

A fundamental reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. eurjchem.comresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. eurjchem.comchemistryviews.org The formation of Schiff bases is a versatile method for introducing new substituents and building blocks onto the this compound scaffold. nih.gov The reaction is typically straightforward, often achieved by mixing the aldehyde and a primary amine under specific conditions. eurjchem.com

The general synthesis of a Schiff base from this compound involves the reaction of the aldehyde with a primary amine (R-NH₂), often with acid or base catalysis, to form the corresponding N-substituted imine. researchgate.netscirp.org This transformation is valuable for creating ligands for metal complexes and as intermediates for the synthesis of other bioactive compounds. nih.gov

Table 1: Examples of Primary Amines for Schiff Base Formation with this compound This table presents potential reactants based on common organic synthesis principles.

Primary Amine ReactantChemical FormulaResulting Schiff Base Substructure
AnilineC₆H₅NH₂N-phenyl
p-ToluidineCH₃C₆H₄NH₂N-(p-tolyl)
BenzylamineC₆H₅CH₂NH₂N-benzyl
EthanolamineHOCH₂CH₂NH₂N-(2-hydroxyethyl)

Cyclization Reactions Initiated by Aldehyde Functionality for Heterocyclic Ring Formation

The aldehyde group of this compound can act as an electrophilic trigger for intramolecular or multicomponent cyclization reactions, leading to the formation of new heterocyclic rings fused to or substituted on the parent pyridine (B92270) structure. These reactions are powerful tools for building molecular complexity.

One such example is the CBr₄-mediated [4+1] dehydrocyclization for synthesizing functionalized imidazo[1,5-a]heterocycles. In this type of transformation, a pyridin-2-ylmethanamine (B45004) derivative reacts with an aldehyde, such as nicotinaldehyde, to construct the fused imidazole (B134444) ring. acs.org Research has shown that various heteroaromatic aldehydes, including nicotinaldehyde, are applicable in this reaction, providing the corresponding imidazo[1,5-a]pyridine (B1214698) products in high yields. acs.org The reaction tolerates a range of functional groups, and the use of an aldehyde with an o-tolyl substituent, such as 3-(o-tolyl)imidazo[1,5-a]pyridine, has been successfully demonstrated. acs.org This indicates that this compound is a viable substrate for this transformation, where its aldehyde functionality initiates the cyclization cascade.

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound, often in conjunction with its aldehyde substituent, can participate in annulation reactions to build fused heterocyclic systems. These reactions typically involve the formation of one or more new rings attached to the pyridine core.

Heterocyclic Annulation and Fusion Reactions

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine (B1200194) (1,4-DHP) ring. wikipedia.orgorganic-chemistry.org The aldehyde component, in this case, this compound, provides the carbon atom at the 4-position of the resulting dihydropyridine ring. These Hantzsch esters are a significant class of compounds. wikipedia.org

This methodology has been successfully applied using a variety of aldehydes to create highly substituted dihydropyridines and related polyhydroquinolines. lew.ro Studies have demonstrated the synthesis of dihydropyridine derivatives using tolyl aldehydes, such as in the formation of (E)-Ethyl 2-(6-amino-5-cyano-3-methyl-1-phenyl-4-o-tolyl-3,4-dihydropyridin-2(1H)-ylidene)acetate, highlighting the utility of this substrate class in such multicomponent reactions. rsc.org Similarly, other tolyl-substituted dihydropyridines have been synthesized through related pathways. ijpcbs.combuketov.edu.kz

Table 2: Reactants for Hantzsch-type Synthesis of a Dihydropyridine Derivative from this compound This table outlines the components for a representative Hantzsch reaction.

Reactant RoleExample CompoundChemical Formula
AldehydeThis compoundC₁₃H₁₁NO
β-Ketoester (2 equiv.)Ethyl acetoacetateC₆H₁₀O₃
Nitrogen SourceAmmonium acetateCH₃COONH₄

Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, can be synthesized through various cyclization strategies. eurjchem.com The Friedländer annulation is a prominent method for constructing quinoline (B57606) and, by extension, naphthyridine ring systems. jk-sci.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a β-ketoester or malononitrile). jk-sci.commdpi.com

While this compound itself lacks the required ortho-amino group, a straightforward chemical modification can convert it into a suitable precursor. For instance, nitration of the pyridine ring followed by reduction would yield an amino derivative, such as 2-amino-5-(o-tolyl)nicotinaldehyde or 4-amino-5-(o-tolyl)nicotinaldehyde. This amino-aldehyde could then undergo a Friedländer condensation. The reaction of 2-amino nicotinaldehyde with ethyl 3-oxo-3-phenylpropanoate to furnish an ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate derivative is a well-established precedent for this pathway. researchgate.netresearchgate.net Applying this logic, a 2-amino derivative of this compound would react with an appropriate methylene (B1212753) compound to yield a tolyl-substituted naphthyridine. This strategic functionalization makes the this compound scaffold a viable starting point for complex fused heterocycles like naphthyridines. acs.org

Table 3: Reactants for Friedländer Synthesis of a Tolyl-Substituted Naphthyridine This table outlines the components for a representative Friedländer reaction starting from a derivative of the title compound.

Reactant RoleExample CompoundChemical Formula
Amino-aldehyde Precursor2-Amino-5-(o-tolyl)nicotinaldehydeC₁₃H₁₂N₂O
Active Methylene CompoundEthyl acetoacetateC₆H₁₀O₃
Catalyst (optional)Triethylamine or p-Toluenesulfonic acid(C₂H₅)₃N or C₇H₈O₃S

Reactivity with Organometallic Reagents for Regioselective Functionalization

The reaction of this compound with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon. researchgate.netmdpi.com These strong nucleophiles readily add to the carbonyl group to form a secondary alcohol upon aqueous workup. This represents the most common and predictable reaction pathway. mdpi.com

However, the pyridine ring itself can undergo nucleophilic attack, particularly when activated. The regioselective functionalization of nicotinic acid derivatives at the C-4 position has been demonstrated using Grignard reagents in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). uni-muenchen.de This Lewis acid coordinates to the pyridine nitrogen, activating the ring for nucleophilic addition. A similar strategy could potentially be applied to this compound, leading to the formation of 4-substituted-5-(o-tolyl)-1,4-dihydropyridine derivatives. The competition between carbonyl addition and pyridine ring addition would be a key factor, influenced by the specific organometallic reagent, Lewis acid, and reaction conditions.

Formation of Oxygen- and Nitrogen-Containing Heterocycles (e.g., 1,3,4-Oxadiazoles, Pyrazoles, Pyrans)

The aldehyde functionality of this compound serves as a key handle for the synthesis of various five- and six-membered heterocycles.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound is a well-established two-step process. First, the aldehyde undergoes condensation with an acylhydrazide (R-C(O)NHNH₂) to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization using a variety of reagents to yield the 1,3,4-oxadiazole (B1194373) ring. rsc.orgrsc.org Several methods exist for the cyclization step, offering a range of conditions. lookchem.comresearchgate.net

Table 1: Reagents for Oxidative Cyclization of N-Acylhydrazones to 1,3,4-Oxadiazoles

Reagent SystemNotesReference(s)
Chloramine-TA common and effective oxidizing agent for this transformation. rsc.org
Iodine (I₂)Used in the presence of a base like potassium carbonate for the C-C bond cleavage and cyclization. researchgate.net
Phenyliodine(III) Diacetate (PIDA)A hypervalent iodine reagent that mediates the cyclization.
Copper(II) Triflate (Cu(OTf)₂)A metal-catalyzed approach to oxidative cyclization. lookchem.com
TEMPO / Fe(III)A catalytic system using TEMPO as the oxidant. lookchem.com

Pyrazoles: To synthesize a pyrazole (B372694) ring, this compound must first be converted into a 1,3-dicarbonyl equivalent. This is commonly achieved through a Claisen-Schmidt condensation with an enolizable ketone (e.g., acetophenone) to form a chalcone (B49325) (an α,β-unsaturated ketone). This chalcone intermediate, bearing the 5-(o-tolyl)pyridin-3-yl moiety, is then reacted with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine, which results in cyclization to the corresponding pyrazole. nih.gov Microwave-assisted conditions can often accelerate these reactions. rsc.org

Pyrans: Fused 4H-pyran derivatives can be synthesized from this compound using a one-pot, three-component reaction. This involves the condensation of the aldehyde, malononitrile, and an active methylene compound such as dimedone or 4-hydroxycoumarin. nih.govmdpi.com The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound and subsequent intramolecular cyclization and dehydration to afford the highly functionalized pyran ring system. mdpi.com

Regioselective Functionalization of the ortho-Tolyl Moiety

Beyond the reactivity of the aldehyde and pyridine core, the o-tolyl substituent offers sites for selective functionalization. Strategies can target either the benzylic methyl group or the C-H bonds of the tolyl aromatic ring.

Functionalization of the Benzylic Methyl Group: The methyl group of the o-tolyl moiety is susceptible to functionalization via pathways that proceed through a benzylic radical or cation. One effective method is the oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction proceeds via a rate-determining hydride abstraction to generate a stabilized benzylic cation, which is then trapped by the reduced DDQ to form a benzylic ether. This ether can be further transformed, for example, into phosphonium (B103445) salts for Wittig reactions. researchgate.net Another modern approach involves visible-light photoredox catalysis, which can generate a benzylic radical for subsequent C-C or C-heteroatom bond formation, enabling the construction of diverse heterocyclic structures.

Functionalization of the Tolyl Aromatic Ring: The pyridine ring can act as an endogenous directing group in transition-metal-catalyzed C-H activation reactions. lookchem.com In the context of this compound, the pyridine nitrogen can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), directing the catalytic functionalization to the ortho C-H bond of the tolyl ring (i.e., the C-6' position). This strategy has been used for the direct alkenylation of 2-(o-tolyl)pyridine. This approach allows for the introduction of various groups, including aryl, alkenyl, and acyl moieties, directly onto the tolyl ring, providing a powerful method for elaborating the molecular structure. The selectivity is generally high for the less sterically hindered ortho-position.

Table 2: Potential Sites of Regioselective Functionalization on this compound

MoietyPositionType of FunctionalizationKey Reagents/StrategyResulting Structure
AldehydeCarbonyl CNucleophilic AdditionGrignard (RMgX), Organolithium (RLi)Secondary Alcohol
Pyridine RingC-4Nucleophilic AdditionOrganometallic + Lewis Acid (e.g., BF₃·OEt₂)1,4-Dihydropyridine
Pyridine RingC-2AlkynylationSonogashira Coupling2-Alkynylpyridine
o-Tolyl RingMethyl GroupBenzylic Oxidation/Radical RxnDDQ, Photoredox Catalysis-CH₂-OR, -CH₂-R'
o-Tolyl RingC-6'Directed C-H ActivationPd, Rh, Ru CatalysisIntroduction of Aryl, Alkenyl groups

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of 5-(o-Tolyl)nicotinaldehyde, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound displays a series of signals that correspond to the different types of protons present in the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns, which are influenced by their position relative to the nitrogen atom and the other substituents. The protons of the tolyl group also show characteristic signals in the aromatic region, with the methyl group protons appearing as a singlet in the upfield region. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-H~10.0Singlet-
Pyridine-H~8.5-9.0Multiplet-
Tolyl-H~7.2-7.8Multiplet-
Methyl-H~2.3Singlet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift. The carbon atoms of the pyridine and tolyl rings appear in the aromatic region of the spectrum, with their specific chemical shifts being influenced by the electronic effects of the substituents. The methyl carbon of the tolyl group gives a distinct signal in the upfield region. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
Aldehydic C=O~192.0
Pyridine Ring Carbons~120-160
Tolyl Ring Carbons~125-140
Methyl Carbon~20.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde, typically appearing in the region of 1700-1720 cm⁻¹. Other significant absorptions include those for the C-H stretching of the aromatic rings and the aldehyde, as well as the C=C and C=N stretching vibrations of the pyridine ring. vscht.czmsu.edu

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency (ν, cm⁻¹) Intensity
Aldehyde C=OStretching~1700-1720Strong
Aromatic C-HStretching>3000Medium to Weak
Aldehyde C-HStretching~2720 and ~2820Medium
Aromatic C=CStretching~1450-1600Medium to Weak
Pyridine C=NStretching~1580Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which can further support the proposed structure. The molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion can occur through various pathways, such as the loss of the formyl radical (CHO) or cleavage of the bond between the two aromatic rings. acdlabs.comsavemyexams.comlibretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (expected) Description
[M]⁺197.08Molecular Ion
[M-H]⁺196.07Loss of a hydrogen atom
[M-CHO]⁺168.08Loss of the formyl radical
[C₇H₇]⁺91.05Tolyl cation

Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods provide a theoretical framework for examining molecular orbitals, charge distribution, and the energy of different molecular states.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For nicotinaldehyde derivatives, DFT calculations are employed to understand their stability, reactivity, and spectroscopic properties. nih.govresearchgate.net A study on newly synthesized nicotinaldehyde derivatives utilized DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between these frontier orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

While specific values for 5-(o-Tolyl)nicotinaldehyde are not yet publicly detailed, the general approach for related compounds involves optimizing the molecular geometry and then calculating electronic properties. These calculations help in elucidating reaction mechanisms, such as the Pd(0)-catalyzed Suzuki coupling used for its synthesis, and in predicting infrared (IR), UV-Visible, and NMR spectra. nih.govresearchgate.net

Note: This table represents typical parameters investigated for nicotinaldehyde derivatives. Specific values for this compound are pending detailed publication.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping the potential energy surface. For a molecule like this compound, a key aspect of its conformational landscape is the rotation around the single bond connecting the tolyl and pyridine (B92270) rings. This rotation determines the relative orientation of the two aromatic rings, which can significantly impact the molecule's steric and electronic properties.

Computational methods, particularly DFT, can be used to calculate the energy of different conformers and the energy barriers for rotation between them. This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt. At present, specific conformational analysis studies dedicated to this compound are not available in the surveyed literature.

Molecular Docking and Ligand-Target Interaction Studies for Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes for Derivative Compounds as Chemical Probes

For nicotinaldehyde derivatives, molecular docking studies have been performed to assess their potential as antimicrobial agents. nih.gov In a study on new derivatives, docking was used to evaluate their interaction with specific protein targets (PDB IDs: 1JIJ and 2XCT) relevant to oral pathogens. nih.gov Such studies predict the binding affinity (often expressed as a docking score or binding energy) and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While the specific binding modes for this compound have not been individually reported, the scaffold serves as a basis for designing new chemical probes. By understanding how related molecules bind to a target, researchers can design new derivatives with improved potency and selectivity.

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior and Synthetic Accessibility

In silico methods are used to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are vital for developing Quantitative Structure-Activity Relationship (QSAR) models and for assessing properties relevant to drug development, such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

A recent study on nicotinaldehyde derivatives included the calculation of ADMET properties and an assessment of their drug-likeness. nih.gov This type of analysis for this compound would involve calculating descriptors such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are often evaluated against established rules, like Lipinski's Rule of Five, to predict the oral bioavailability of a compound. Furthermore, Prediction of Activity Spectra for Substances (PASS) analysis can be used to predict the likely biological activities of the compound based on its structure. nih.gov

Table 2: Common Molecular Descriptors for In Silico Analysis

Descriptor Typical Value Range (Drug-like) Relevance
Molecular Weight (MW) < 500 Da Affects absorption and diffusion.
LogP < 5 Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors < 5 Influences solubility and binding.
Hydrogen Bond Acceptors < 10 Influences solubility and binding.
Topological Polar Surface Area (TPSA) < 140 Ų Predicts transport properties.

Note: This table provides a general guide for drug-likeness. Specific calculated values for this compound are needed for a precise assessment.

Role of 5 O Tolyl Nicotinaldehyde As a Key Synthetic Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the aldehyde group, combined with the electronic properties of the pyridine (B92270) ring and the steric influence of the o-tolyl substituent, makes 5-(o-Tolyl)nicotinaldehyde a valuable starting material for constructing intricate heterocyclic structures. Its utility spans the creation of novel scaffolds for drug discovery to the development of advanced organic materials.

Design and Synthesis of Novel Heterocyclic Scaffolds for Chemical Libraries

The development of novel synthetic methods that provide rapid access to a wide array of functionalized heterocyclic compounds is a central theme in medicinal chemistry. jmchemsci.com Such methods expand the accessible chemical space for drug discovery programs. jmchemsci.com this compound is an ideal starting point for generating libraries of compounds for high-throughput screening. The aldehyde can undergo a variety of classical and modern organic reactions—such as condensations, cycloadditions, and multicomponent reactions—to yield diverse heterocyclic cores. jmchemsci.comnih.gov For instance, reactions with amines, hydrazines, or active methylene (B1212753) compounds can lead to the formation of imines, hydrazones, or Knoevenagel adducts, which can then be cyclized to form pyridines, pyrazoles, and other fused heterocyclic systems. nih.gov

The design of these libraries often targets specific biological pathways or protein families. Structure-based drug design can be employed to rationally create inhibitors for specific targets, such as protein kinases, which are crucial in treating diseases like toxoplasmosis. nih.gov The synthesis of analogs based on promising novel series can lead to potent inhibitors that effectively block pathogen growth. nih.gov

Below is a representative table illustrating the types of heterocyclic scaffolds that could be generated from this compound.

Starting MaterialsReaction TypeResulting Heterocyclic Scaffold
This compound, Ethyl Cyanoacetate, GuanidineMulticomponent ReactionSubstituted Pyrimidine
This compound, Hydrazine (B178648) HydrateCondensation/Cyclization5-(o-Tolyl)pyrazole
This compound, 2-AminoethanethiolCyclocondensation2-(5-(o-Tolyl)pyridin-3-yl)thiazolidine
This compound, Malononitrile, SulfurGewald ReactionSubstituted Thiophene

Applications in the Construction of Multifunctional Molecules and Advanced Organic Materials

The unique photophysical and electronic properties of biaryl pyridine derivatives make them attractive candidates for advanced organic materials. The this compound scaffold can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The aldehyde group provides a convenient point for chemical modification, allowing for the fine-tuning of the electronic properties of the final molecule. For example, condensation with various aromatic amines can lead to Schiff bases with extended π-conjugation, which is often a prerequisite for interesting optical and electronic behavior. The synthesis of quinoline (B57606) derivatives, which are known to have broad industrial and medicinal applications, often involves the condensation of aldehydes with anilines. researchgate.net

Strategies for Diversification of Nicotinaldehyde Scaffolds in Organic Synthesis

To fully exploit the potential of the this compound scaffold, chemists employ various strategies to generate a wide range of derivatives. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Development of Combinatorial Chemistry Approaches for Scaffold Modification

Combinatorial chemistry is a powerful technique for the rapid synthesis of large, organized collections of compounds, known as libraries. researchgate.net This approach has revolutionized drug discovery by enabling the simultaneous creation and screening of thousands of molecules. ajrconline.orgnih.gov The this compound scaffold is well-suited for combinatorial approaches. Using solid-phase synthesis, the aldehyde can be attached to a resin, and then a variety of building blocks can be added in a systematic fashion to generate a library of derivatives. ajrconline.org

One common combinatorial strategy involves the "split-and-pool" method, where beads of a solid support are divided into multiple portions, each reacting with a different building block. researchgate.net The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

The table below illustrates a hypothetical combinatorial library derived from this compound using a three-component reaction.

Building Block A (Amine)Building Block B (Isocyanide)Resulting Product Structure
Anilinetert-Butyl isocyanideUgi Adduct 1
BenzylamineCyclohexyl isocyanideUgi Adduct 2
4-FluoroanilineBenzyl isocyanideUgi Adduct 3

Advanced Strategies for Sustainable Chemical Synthesis Utilizing Nicotinaldehyde Derivatives

Modern organic synthesis places a strong emphasis on sustainability and green chemistry principles. researchgate.net This involves developing synthetic methods that are more efficient, use less hazardous materials, and reduce waste. researchgate.net The synthesis and derivatization of nicotinaldehydes can be improved through the use of greener catalysts, alternative energy sources, and eco-friendly solvents. researchgate.net

For example, the hydrogenation of the corresponding nitrile to produce nicotinaldehyde can be optimized to avoid harsh conditions and corrosive catalysts. google.com The use of renewable feedstocks, such as those derived from fatty acids, sugars, or lignin, is another key aspect of sustainable chemistry that can be applied to the synthesis of reagents used in nicotinaldehyde derivatization. kit.edu Furthermore, employing water or ethanol as reaction solvents, where possible, significantly improves the environmental profile of a synthetic process. researchgate.net The development of catalytic processes that can be run under milder conditions with high atom economy is a central goal in making the synthesis of complex molecules based on the this compound scaffold more sustainable.

Future Directions and Emerging Research Avenues in Nicotinaldehyde Chemistry

Development of Green Chemistry Methodologies for Synthesis and Derivatization

The synthesis of 5-arylnicotinaldehydes, such as 5-(o-Tolyl)nicotinaldehyde, traditionally relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. dntb.gov.uaresearchgate.net While effective, these methods often involve challenges that the principles of green chemistry aim to address, including the use of hazardous solvents, generation of waste, and energy-intensive conditions. pandawainstitute.com Future research is intensely focused on creating more sustainable pathways.

Flow Chemistry: A significant advancement in green synthesis is the adoption of continuous flow reactors. rsc.orgnih.gov These systems offer superior temperature control, enhanced safety for exothermic reactions, and the ability to handle reactive intermediates without cryogenic conditions. rsc.orgthieme-connect.com For the synthesis of pyridine (B92270) derivatives, flow chemistry can reduce reaction times, minimize waste, and avoid complex work-up procedures, making it a "greener" alternative to traditional batch processing. researchgate.net The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a one-step continuous flow process, demonstrating the potential for streamlined production of complex pyridines. nih.govbeilstein-journals.org

Sustainable Catalysis and Solvents: Research is also exploring the use of more environmentally benign catalysts and solvents. This includes developing solvent-free reaction conditions, often facilitated by grinding techniques, which have proven effective for condensation reactions involving aromatic aldehydes. tsijournals.com The use of agro-waste derived catalysts and solvents like glycerol (B35011) is another promising green approach for synthesizing heterocyclic compounds. nih.gov For derivatization, replacing hazardous solvents like pyridine with greener alternatives such as acetone (B3395972) or ionic liquids is a key area of investigation. mostwiedzy.pl Furthermore, photocatalysis using semiconductor quantum dots or silver(I) complexes presents a novel, energy-efficient method for degrading and transforming organic molecules, including those with a nicotinaldehyde core. nih.govx-mol.com

Methodology Traditional Approach Green Chemistry Approach Key Advantages
Synthesis Batch processing, often requiring cryogenic conditions or hazardous reagents. rsc.orgContinuous flow microreactors. rsc.orgnih.govEnhanced safety, better temperature control, reduced waste, shorter reaction times. thieme-connect.comresearchgate.net
Catalysis Homogeneous palladium catalysts. dntb.gov.uaReusable heterogeneous catalysts (e.g., MIL-101(Cr)), photocatalysts. rsc.orgCatalyst reusability, milder reaction conditions, reduced metal leaching.
Solvents Use of toxic and volatile organic solvents.Solvent-free grinding, water, glycerol, or greener alternatives like acetone. tsijournals.comnih.govmostwiedzy.plReduced pollution, lower cost, improved safety.
Energy Conventional heating (oil baths).Microwave irradiation, photochemistry (visible light). nih.govnih.govFaster reactions, lower energy consumption.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic routes, a major frontier in nicotinaldehyde chemistry is the discovery of entirely new ways these molecules can react. This involves activating typically inert chemical bonds and orchestrating complex molecular rearrangements.

C-H Bond Activation: A paradigm shift in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. tcichemicals.comhilarispublisher.com This strategy avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.net For pyridine derivatives, transition-metal catalysis (using metals like palladium, rhodium, and ruthenium) can selectively activate C-H bonds, often guided by a directing group within the molecule, to introduce new functional groups. tcichemicals.comnih.gov Research into using more abundant and less expensive metals like copper and iron is a key objective. tcichemicals.com The aldehyde group in this compound could potentially serve as a directing group to facilitate novel C-H functionalization at other positions on the pyridine ring.

Unprecedented Ring Transformations: Chemists are also exploring skeletal editing of the pyridine ring itself. An innovative method involves a superoxide (B77818) radical anion (O₂•⁻) triggered degenerate ring transformation of N-benzylpyridinium salts. chinesechemsoc.orgchinesechemsoc.org This process reconstructs the pyridine core while simultaneously installing aryl and formyl groups, providing a novel route to C2-arylated nicotinaldehydes. chinesechemsoc.org Another surprising reaction involves the ozonolysis of alkenes in the presence of pyridine, which acts as an organocatalyst to directly generate aldehydes and ketones, bypassing the formation of hazardous peroxide intermediates. nih.gov Photochemical rearrangements of pyridine N-oxides offer another pathway to access previously challenging substitution patterns, such as C3-hydroxylated pyridines, through an "oxygen-walking" tactic. acs.org These unprecedented transformations open up new chemical space and provide access to novel derivatives that would be difficult to synthesize using conventional methods.

Transformation Type Description Potential Application for Nicotinaldehydes Key Enabler
Distal C-H Functionalization Activation of C-H bonds that are remote from existing functional groups. researchgate.netnih.govIntroduction of new substituents at various positions on the pyridine or tolyl rings.Transition-metal catalysts with specialized ligands or templates. rsc.org
Degenerate Ring Transformation Ring-opening and re-closing of the pyridine scaffold to introduce new functional groups. chinesechemsoc.orgchinesechemsoc.orgA novel synthetic route to functionalized nicotinaldehyde cores.Superoxide radical anions, Cu(I) catalysis. chinesechemsoc.org
Photochemical Rearrangement Using light to induce isomerization of pyridine N-oxides to access different hydroxylated isomers. acs.orgSynthesis of hydroxylated derivatives of this compound.UV light irradiation. acs.org
Carbene Intermediates Generation of pyridine carbenes from pyridine and benzyne, leading to multi-component reactions. nih.govCreation of highly complex structures from simple nicotinaldehyde precursors.Aryne chemistry. nih.gov

Integration of Advanced Computational and Experimental Approaches for Rational Chemical Design

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of new molecules and reactions. Rational chemical design, guided by theoretical calculations, allows researchers to predict molecular properties and reaction outcomes, thereby minimizing trial-and-error in the lab. mdpi.comnih.gov

DFT and Molecular Modeling: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like this compound. dntb.gov.uadntb.gov.ua DFT calculations can predict properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsciety.org The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic behavior and reactivity. researchgate.netrsc.org For instance, studies on related nicotinaldehyde derivatives have used DFT to analyze their electronic properties, with calculated HOMO-LUMO gaps typically in the range of 0.15 to 5.5 electron volts, depending on the specific substituents and computational method. researchgate.netsmolecule.com

Predicting Reaction Mechanisms and Properties: Computational methods are also employed to elucidate complex reaction mechanisms. For example, DFT calculations have been used to understand the role of a Cu(I)/DMAP system in the superoxide-triggered ring transformation of pyridinium (B92312) salts. chinesechemsoc.org Similarly, theoretical studies have detailed the mechanism of carbene generation from pyridine and its subsequent reactions. nih.gov This predictive power extends to designing molecules with specific functions. By modeling the interactions between pyridine-based compounds and biological targets like enzymes, researchers can rationally design more potent and selective inhibitors. mdpi.comnih.gov This integration of computational and experimental work allows for a more targeted and efficient approach to developing new derivatives of this compound for various applications.

Computational Method Application in Nicotinaldehyde Chemistry Predicted Properties Example Finding
Density Functional Theory (DFT) Characterize electronic structure and reactivity. dntb.gov.uadntb.gov.uaHOMO-LUMO energy gap, molecular electrostatic potential, charge distribution. researchgate.netnih.govFor nicotinaldehyde derivatives, HOMO-LUMO gaps were calculated to be in the 0.149–0.159 eV range, indicating high reactivity. researchgate.netsciety.org
Quantum Theory of Atoms in Molecules (QTAIM) Analyze non-covalent interactions within molecules. rsc.orgBond paths, interaction energies.Used to confirm non-covalent interactions in superalkali-calix thieme-connect.compyridine complexes. rsc.org
Molecular Docking Predict binding affinity and mode of interaction with biological targets. mdpi.comBinding energies, intermolecular interactions (e.g., H-bonds).Docking studies helped validate pyridine-urea hybrids as potent VEGFR2 inhibitors. mdpi.com
Continuum Solvation Models (PCM) Study the effect of different solvents on tautomeric equilibrium and stability. zsmu.edu.uaRelative stability of tautomers in various media.Solvents were found to reduce the stability difference between thione-thiol tautomers of 1,2,4-triazole (B32235) derivatives. zsmu.edu.ua

Q & A

Q. What are the standard synthetic routes for preparing 5-(o-Tolyl)nicotinaldehyde?

The synthesis typically involves Grignard reactions or cross-coupling strategies. For example, a Grignard reagent (e.g., o-tolylmagnesium bromide) can react with a nicotinaldehyde precursor under controlled conditions. However, competing side reactions, such as benzyl-to-o-tolyl rearrangements, may occur. To suppress these, reverse addition of reactants (Grignard reagent into aldehyde solution) and optimized stoichiometry (1.3:1 molar ratio) are recommended . Solvent choice (e.g., Et₂O) and temperature control also influence yield and purity.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Analysis of aromatic proton signals (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and aldehyde protons (δ ~10 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.23 for C₁₃H₁₁NO₂) validate the molecular formula.
  • X-ray Crystallography : For crystalline derivatives, bond angles and distances confirm spatial arrangement .

Q. What analytical methods are used to assess purity and stability?

  • HPLC/GC-MS : Quantifies impurities and degradation products.
  • TLC : Monitors reaction progress using silica gel plates and UV visualization.
  • Stability Studies : Accelerated aging under varying pH, temperature, and light exposure to identify decomposition pathways (e.g., oxidation to 5-(o-Tolyl)nicotinic acid) .

Advanced Research Questions

Q. How can Grignard reaction conditions be optimized to minimize benzyl-o-tolyl rearrangements?

Key parameters include:

  • Reagent Addition Sequence : Reverse addition (Grignard into aldehyde) reduces side reactions.
  • Solvent Selection : Et₂O or THF improves regioselectivity compared to polar aprotic solvents.
  • Temperature : Lower temperatures (–10°C to 0°C) slow rearrangement kinetics.
  • Stoichiometry : Excess aldehyde (1.3:1) drives the reaction toward desired products .

Q. What strategies enable selective derivatization of the aldehyde group in this compound?

  • Oxidation : Using KMnO₄ in acidic media converts the aldehyde to 5-(o-Tolyl)nicotinic acid .
  • Reduction : NaBH₄ in methanol yields 5-(o-Tolyl)nicotinol.
  • Condensation Reactions : Aldol or Schiff base formation with amines (e.g., ethylenediamine) under basic conditions .

Q. How do structural analogs of this compound differ in biological activity?

  • Pyrazole-Substituted Analogs : 5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde exhibits altered receptor binding due to pyrazole’s electron-withdrawing effects .
  • Fluorinated Derivatives : 5-(3-Fluorophenyl)nicotinaldehyde shows enhanced metabolic stability and lipophilicity, impacting pharmacokinetics . Comparative studies require in vitro assays (e.g., enzyme inhibition) and molecular docking simulations to map structure-activity relationships .

Q. How to resolve contradictions in reported reactivity data for halogenated nicotinaldehydes?

Discrepancies often arise from solvent polarity or catalyst effects. For example:

  • Nucleophilic Substitution : In polar aprotic solvents (DMF), 5-chloro derivatives undergo faster SNAr reactions compared to non-polar media.
  • Cross-Coupling : Pd-catalyzed Suzuki reactions require precise control of base (e.g., K₂CO₃) and ligand (e.g., PPh₃) to avoid side products . Systematic variation of reaction parameters and DFT calculations can reconcile conflicting data .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate interaction effects between temperature, solvent, and stoichiometry.
  • Biological Assays : Pair in vitro cytotoxicity screening (e.g., MTT assay) with proteomic profiling to identify molecular targets .
  • Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian NMR simulations) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.